4-(4-Bromophenoxy)nicotinonitrile

Description

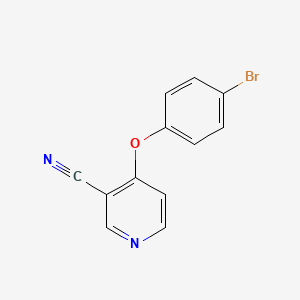

4-(4-Bromophenoxy)nicotinonitrile (CAS: 2000875-79-4) is a substituted pyridine derivative with the molecular formula C₁₂H₇BrN₂O and a molecular weight of 275.11 g/mol . Its structure features a nitrile group at position 3 of the pyridine ring and a 4-bromophenoxy substituent at position 2.

Properties

IUPAC Name |

4-(4-bromophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-1-3-11(4-2-10)16-12-5-6-15-8-9(12)7-14/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLROEUAZKZQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=NC=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)nicotinonitrile typically involves the reaction of 4-bromophenol with 4-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or the nitrile group.

Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed:

Nucleophilic substitution: Various substituted nicotinonitriles.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Coupling reactions: Biaryl compounds.

Scientific Research Applications

4-(4-Bromophenoxy)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)nicotinonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the nicotinonitrile core can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

- 4-(3-Bromophenoxy)nicotinonitrile (CAS: 2000898-46-2): A positional isomer with the bromine atom at the meta position of the phenoxy group. Despite sharing the same molecular formula and weight, the altered bromine position may influence electronic effects and binding interactions in biological systems .

- 4-(3-Iodophenoxy)nicotinonitrile (CAS: 2029358-26-5): Substitution of bromine with iodine increases the molecular weight to 322.11 g/mol.

Key Insight : Halogen position and identity modulate lipophilicity and electronic properties, impacting drug-receptor interactions and metabolic stability.

Ethoxy- and Methoxy-Substituted Nicotinonitriles

- 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile: Features ethoxy groups at positions 2 and 4 of the pyridine ring. The ethoxy substituents enhance solubility and may improve bioavailability compared to the less polar bromophenoxy group. This compound demonstrated promising analgesic and anti-inflammatory activities in pharmacological studies .

- Reported with 75% synthetic yield and validated by HRMS (APCI m/z: 365.0284) .

Table 1: Substituent Effects on Nicotinonitrile Derivatives

Heterocyclic and Trifluoromethyl Derivatives

- 2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile: Incorporates a thioether and trifluoromethyl group. The CF₃ group enhances metabolic stability and membrane permeability, while the thienyl moiety may facilitate π-π stacking in enzyme binding pockets .

- 4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile: A multi-component reaction product with pyrazole and naphthyl groups. This derivative exhibited cytotoxic effects in cancer cell lines, highlighting the role of fused heterocycles in enhancing bioactivity .

Pharmacological and Physicochemical Properties

Crystal Structure and Stability

- 6-(4-Bromophenyl)-2-ethoxy-4-(2,4,6-trimethoxyphenyl)nicotinonitrile: Crystallographic studies revealed bond angles (e.g., C9A–C10A–C11A = 117.83°) and hydrogen-bonding networks that stabilize the molecular conformation . Such data are critical for rational drug design but are currently unavailable for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.